Cas no 33598-36-6 (methyl 3-(dimethylamino)butanoate)

Methyl 3-(dimethylamino)butanoate is a versatile ester derivative with a tertiary amine functional group, offering utility as an intermediate in organic synthesis and pharmaceutical applications. Its structure combines ester reactivity with the basicity of a dimethylamino group, enabling participation in reactions such as Michael additions, alkylations, and nucleophilic substitutions. The compound is particularly valued for its potential in constructing β-amino acid derivatives and chiral building blocks. Its liquid form at room temperature and moderate polarity facilitate handling in various solvent systems. The dimethylamino moiety enhances solubility in polar aprotic solvents, while the ester group provides a handle for further functionalization, making it a flexible precursor in complex molecule synthesis.
methyl 3-(dimethylamino)butanoate structure
33598-36-6 structure
商品名:methyl 3-(dimethylamino)butanoate
CAS番号:33598-36-6
MF:C7H15NO2
メガワット:145.2
CID:3942849
PubChem ID:10240937

methyl 3-(dimethylamino)butanoate 化学的及び物理的性質

名前と識別子

    • Butanoic acid, 3-(dimethylamino)-, methyl ester
    • methyl 3-(dimethylamino)butanoate
    • 33598-36-6
    • SCHEMBL9774513
    • Methyl3-(Dimethylamino)butanoate
    • DTXSID501299544
    • Methyl 3-(Dimethylamino)butanoate
    • MDL: MFCD12132227
    • インチ: InChI=1S/C7H15NO2/c1-6(8(2)3)5-7(9)10-4/h6H,5H2,1-4H3
    • InChIKey: KQYAKXSGEDRRKF-UHFFFAOYSA-N
    • ほほえんだ: CC(N(C)C)CC(OC)=O

計算された属性

  • せいみつぶんしりょう: 145.110278721Da
  • どういたいしつりょう: 145.110278721Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 112
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 29.5Ų

methyl 3-(dimethylamino)butanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-25163613-5g
methyl 3-(dimethylamino)butanoate
33598-36-6 95%
5g
$1291.0 2023-10-29
Enamine
BBV-25163613-5.0g
methyl 3-(dimethylamino)butanoate
33598-36-6 95%
5.0g
$1291.0 2023-02-02
Enamine
BBV-25163613-1.0g
methyl 3-(dimethylamino)butanoate
33598-36-6 95%
1.0g
$492.0 2023-02-02
Enamine
BBV-25163613-10.0g
methyl 3-(dimethylamino)butanoate
33598-36-6 95%
10.0g
$1623.0 2023-02-02
Enamine
BBV-25163613-10g
methyl 3-(dimethylamino)butanoate
33598-36-6 95%
10g
$1623.0 2023-10-29
Enamine
BBV-25163613-2.5g
methyl 3-(dimethylamino)butanoate
33598-36-6 95%
2.5g
$1020.0 2023-10-29
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD595403-1g
Methyl 3-(dimethylamino)butanoate
33598-36-6 97%
1g
¥2177.0 2023-01-30
Ambeed
A265368-1g
Methyl 3-(dimethylamino)butanoate
33598-36-6 97%
1g
$317.0 2024-08-02
Enamine
BBV-25163613-1g
methyl 3-(dimethylamino)butanoate
33598-36-6 95%
1g
$492.0 2023-10-29

methyl 3-(dimethylamino)butanoate 関連文献

methyl 3-(dimethylamino)butanoateに関する追加情報

Methyl 3-(Dimethylamino)Butanoate: A Comprehensive Overview

Methyl 3-(dimethylamino)butanoate, also known by its CAS number 33598-36-6, is a versatile organic compound with significant applications in various industries. This compound belongs to the class of esters and is widely recognized for its role in pharmaceuticals, agrochemicals, and specialty chemicals. The structure of methyl 3-(dimethylamino)butanoate consists of a butanoate backbone with a dimethylamino group attached at the third carbon, making it a key intermediate in the synthesis of bioactive molecules.

Recent studies have highlighted the importance of methyl 3-(dimethylamino)butanoate in the development of novel drug delivery systems. Its unique chemical properties, including its ability to form stable complexes with metal ions, have made it a valuable component in the design of targeted drug delivery platforms. Researchers have explored its potential in enhancing the bioavailability of poorly soluble drugs by incorporating it into lipid-based nanoparticles and micelles.

In the agricultural sector, methyl 3-(dimethylamino)butanoate has been investigated as a precursor for herbicides and fungicides. Its ability to interact with biological membranes and disrupt cellular processes has been leveraged to develop more effective crop protection agents. Recent advancements in green chemistry have also led to the exploration of sustainable synthesis methods for this compound, reducing its environmental footprint while maintaining its efficacy.

The synthesis of methyl 3-(dimethylamino)butanoate typically involves the reaction of dimethylamine with a suitable alkylating agent followed by esterification. Recent research has focused on optimizing these reactions to improve yield and purity. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while minimizing side reactions. Such innovations are expected to enhance the scalability of production processes for this compound.

From a structural perspective, methyl 3-(dimethylamino)butanoate exhibits interesting stereochemical properties due to the presence of chiral centers in its molecule. This has led to its application in asymmetric catalysis, where it serves as a chiral auxiliary or ligand in enantioselective reactions. Recent studies have demonstrated its utility in synthesizing enantiopure pharmaceutical intermediates, which are critical for developing chiral drugs with high therapeutic value.

Moreover, methyl 3-(dimethylamino)butanoate has found niche applications in materials science, particularly in the development of stimuli-responsive polymers. Its ability to undergo reversible chemical transformations under specific conditions makes it an ideal candidate for designing smart materials that can respond to external stimuli such as temperature or pH changes. This emerging application underscores its potential beyond traditional chemical industries.

In terms of safety and handling, methyl 3-(dimethylamino)butanoate is classified as a non-hazardous chemical under normal conditions. However, proper precautions should be taken during storage and transportation to ensure stability and prevent contamination. Its low toxicity profile further enhances its suitability for use in sensitive applications such as pharmaceuticals and food additives.

Looking ahead, the demand for methyl 3-(dimethylamino)butanoate is expected to grow due to its expanding range of applications across diverse sectors. Ongoing research is focused on uncovering new functionalities and improving existing processes to meet the increasing demand for this compound. As industries continue to prioritize innovation and sustainability, methyl 3-(dimethylamino)butanoate is poised to play an even more significant role in shaping future technologies.

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